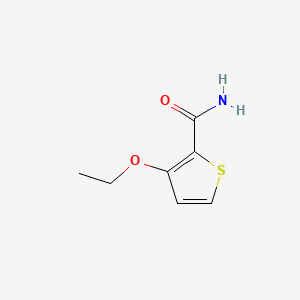

2-Thiophenecarboxamide, 3-ethoxy-

Description

3-Ethoxy-2-thiophenecarboxamide (CAS 139926-21-9) is a thiophene derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.035 g/mol . Its structure consists of a thiophene ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a carboxamide (-CONH₂) at the 2-position.

Properties

CAS No. |

139926-21-9 |

|---|---|

Molecular Formula |

C7H9NO2S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

3-ethoxythiophene-2-carboxamide |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |

InChI Key |

SZZQTGDGOYRCRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 3-ethoxy- typically involves the condensation of thiophene derivatives with appropriate amides and ethoxy groups. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, 3-ethoxy- undergoes various chemical reactions, including:

Oxidation: Oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Thiophenecarboxamide, 3-ethoxy- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 3-ethoxy- involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in DNA and RNA biosynthesis, leading to antiproliferative effects on cancer cells . Additionally, they may interact with voltage-gated sodium channels, contributing to their analgesic properties .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between 3-ethoxy-2-thiophenecarboxamide and related compounds:

Key Observations:

- Substituent Size and Electronic Effects : The ethoxy group in 3-ethoxy-2-thiophenecarboxamide is bulkier and more electron-donating than the methyl group in its methyl-substituted analog (CAS 76655-99-7). This increases steric hindrance and may enhance π-stacking interactions in biological systems .

- Functional Group Diversity: Replacing the carboxamide with an ester (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) alters solubility and reactivity, making the ester more prone to hydrolysis but useful as a synthetic intermediate .

- Complexity and Bioactivity : Compounds like the dimethoxy-benzimidazole derivative (CAS 916985-21-2) demonstrate how additional aromatic systems (e.g., benzimidazole) and sulfonyl groups can target specific enzymes, contrasting with the simpler structure of 3-ethoxy-2-thiophenecarboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.